5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated, catalyst-free conditions. This method has been shown to yield high purity products with enhanced reaction rates . Another approach involves a one-pot synthesis using [(Tropine)2C3H5OH]0.2Cl as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale microwave reactors to ensure consistent yields and purity. The use of molecular sieves and dry toluene as solvents has been reported to enhance the yield to 89% under a shorter reaction time of 5 hours .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidines.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and receptors. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(Benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
5-(4-Chlorophenyl)-2-methyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its dual activity against various cancer cell lines and its ability to inhibit multiple targets, including CDK2 and EGFR
Properties
Molecular Formula |
C17H12ClN5 |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12ClN5/c1-11-20-17-21-15(12-2-4-14(18)5-3-12)10-16(23(17)22-11)13-6-8-19-9-7-13/h2-10H,1H3 |
InChI Key |
MKECVAXCWQBMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=N1)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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